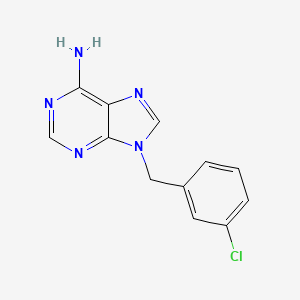
9-(3-Chlorobenzyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Chlorobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a 3-chlorobenzyl group attached to the purine nucleus. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Mechanism of Action
Target of Action
Similar compounds with a 3-chlorobenzyl moiety have been reported to targetProthrombin , a protein involved in the coagulation cascade .
Mode of Action
Compounds with a benzene ring, such as this one, can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
A related compound was found to undergo an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, yielding a phenol metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic quinone methide intermediate .
Pharmacokinetics
A related compound was found to have favorable binding energy and drug-likeness score based on lipinski’s rule of five , which could suggest good bioavailability.
Result of Action
A related compound with a 3-chlorobenzyl moiety was reported to have inhibitory activity against dengue virus type 2 (denv2) in a cell-based assay .
Preparation Methods
The synthesis of 9-(3-Chlorobenzyl)-9H-purin-6-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
9-(3-Chlorobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
9-(3-Chlorobenzyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes, particularly in the context of nucleotide analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
Similar compounds to 9-(3-Chlorobenzyl)-9H-purin-6-amine include other purine derivatives such as 9-(2-Chlorobenzyl)-9H-purin-6-amine and 9-(4-Chlorobenzyl)-9H-purin-6-amine. These compounds share a similar core structure but differ in the position of the chlorine atom on the benzyl group. The unique positioning of the chlorine atom in this compound can influence its reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
9-[(3-chlorophenyl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQCKRSWKGUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)
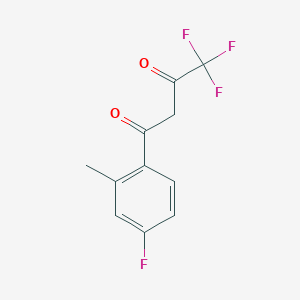
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)
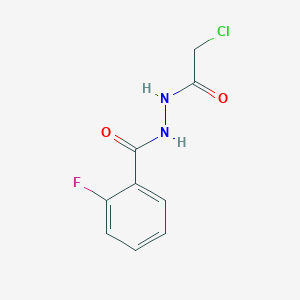
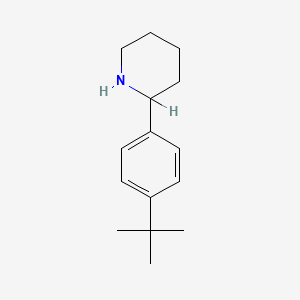

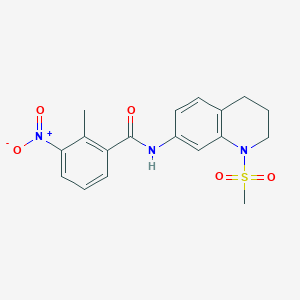
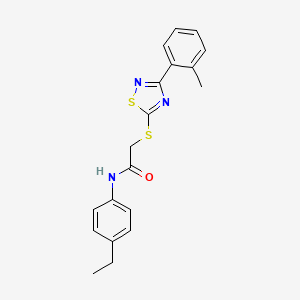
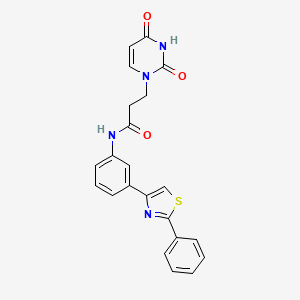
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2856829.png)
![7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)
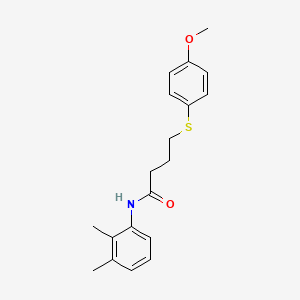
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)
